molecular formula C7H14ClNO3 B3088819 Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride CAS No. 1186663-43-3

Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Cat. No.: B3088819
CAS No.: 1186663-43-3
M. Wt: 195.64
InChI Key: YIKHORVNXWLTMA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 5-hydroxypiperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h5-6,8-9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKHORVNXWLTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-43-3
Record name methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with methanol and hydrochloric acid. One common method includes the esterification of 5-hydroxypiperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride has the molecular formula C7H13ClNO3C_7H_{13}ClNO_3 and a molecular weight of 159.18 g/mol. It is characterized by its piperidine ring structure, which is crucial for its biological activity.

Medicinal Chemistry

This compound is primarily utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a building block in the development of drugs targeting neurological disorders, pain management, and other therapeutic areas.

Case Study: Synthesis of Analgesics
Research has demonstrated that derivatives of methyl 5-hydroxypiperidine-3-carboxylate can be synthesized to produce potent analgesics. These compounds exhibit promising efficacy in preclinical models of pain, highlighting the compound's potential in pain management therapies .

Biochemical Research

This compound serves as a non-ionic organic buffering agent in biochemical assays and cell culture applications. It maintains pH stability within the range of 6 to 8.5, which is critical for various biological processes.

Case Study: Cell Culture Optimization
In a study focused on optimizing cell cultures, this compound was employed to buffer media for mammalian cells. The results indicated improved cell viability and metabolic activity compared to standard buffering agents .

Data Tables

Application AreaSpecific Uses
Medicinal ChemistrySynthesis of analgesics and neurological drugs
Biochemical ResearchBuffering agent in cell culture
Drug DevelopmentBuilding block for pharmaceutical synthesis

Mechanism of Action

The mechanism of action of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
  • CAS No.: 1186663-43-3
  • Molecular Formula: C₇H₁₄ClNO₃
  • Molecular Weight : 195.64 g/mol
  • Purity: Not explicitly stated, but storage conditions recommend inert atmosphere and room temperature .
  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Structural Features :

  • A piperidine ring substituted with a hydroxyl group at position 5 and a methyl ester at position 2.
  • The hydrochloride salt enhances stability and solubility in polar solvents.

Comparison with Structural Analogs

Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride

  • CAS No.: 1207194-49-7
  • Molecular Formula: C₈H₁₆ClNO₃
  • Molecular Weight : 209.67 g/mol
  • Key Differences :
    • Ester Group : Ethyl ester (vs. methyl in the parent compound).
    • Physicochemical Properties : Higher molecular weight and slightly reduced polarity due to the ethyl group.
    • Solubility : Soluble in water and organic solvents, similar to the methyl analog .

Methyl 5-Methylpiperidine-3-carboxylate Hydrochloride

  • CAS No.: 89895-55-6
  • Molecular Formula: C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • Key Differences: Substituent: Methyl group at position 5 (vs. hydroxyl in the parent compound).
  • Applications : Likely serves as a hydrophobic intermediate in organic synthesis.

Methyl 5-(Trifluoromethyl)piperidine-3-carboxylate Hydrochloride

  • CAS No.: Not explicitly listed (referenced as a commercial product).
  • Molecular Formula: C₈H₁₃ClF₃NO₂ (estimated).
  • Key Differences :
    • Substituent : Trifluoromethyl (-CF₃) at position 4.
    • Electronic Effects : The electron-withdrawing -CF₃ group increases electrophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical design .
  • Applications : Used in specialty chemical synthesis, particularly where fluorine incorporation is critical.

Meperidine Hydrochloride (Pethidine)

  • CAS No.: 50-13-5
  • Molecular Formula: C₁₅H₂₁NO₂·HCl
  • Molecular Weight : 283.8 g/mol
  • Key Differences: Structure: Contains a phenyl group at position 4 and an ethyl ester, conferring opioid receptor affinity. Pharmacology: A Schedule II opioid analgesic, highlighting how structural modifications (e.g., aromaticity) drastically alter biological activity compared to non-aromatic piperidine derivatives .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications
Methyl 5-hydroxypiperidine-3-carboxylate HCl 1186663-43-3 C₇H₁₄ClNO₃ 195.64 5-OH, 3-COOCH₃ Polar solvents Research intermediate
Ethyl 5-hydroxypiperidine-3-carboxylate HCl 1207194-49-7 C₈H₁₆ClNO₃ 209.67 5-OH, 3-COOCH₂CH₃ Water, organics Synthetic chemistry
Methyl 5-methylpiperidine-3-carboxylate HCl 89895-55-6 C₈H₁₆ClNO₂ 193.67 5-CH₃, 3-COOCH₃ Organic solvents Hydrophobic intermediates
Methyl 5-(trifluoromethyl)piperidine-3-carboxylate HCl N/A C₈H₁₃ClF₃NO₂ ~223.6 5-CF₃, 3-COOCH₃ Fluorophilic media Agrochemicals, pharmaceuticals
Meperidine HCl 50-13-5 C₁₅H₂₁NO₂·HCl 283.8 4-Ph, 4-COOCH₂CH₃ Polar solvents Opioid analgesic

Key Findings and Implications

Structural Influence on Solubility :

  • Hydroxyl and ester groups enhance water solubility (e.g., Ethyl 5-hydroxypiperidine-3-carboxylate HCl) .
  • Hydrophobic substituents (e.g., -CF₃, -CH₃) reduce aqueous solubility but improve lipid membrane permeability .

Pharmacological Relevance: Aromatic substitutions (e.g., phenyl in Meperidine) are critical for opioid activity, whereas non-aromatic analogs lack such effects .

Synthetic Challenges :

  • Methyl 5-hydroxypiperidine-3-carboxylate HCl is listed as discontinued by CymitQuimica, suggesting synthesis or stability challenges .

Safety Profiles: All compounds require precautions for skin/eye contact and inhalation, but decomposition products vary (e.g., CO, NOx for 3-(2-methylphenoxy)piperidine HCl) .

Biological Activity

Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (often referred to as rac-methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate hydrochloride) is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and its relevance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 5-position and a carboxylate moiety at the 3-position of the piperidine ring. The hydrochloride form enhances its solubility and stability, making it suitable for various pharmaceutical applications. The molecular formula is C₇H₁₄ClN₁O₃, with a molecular weight of 195.65 g/mol.

Structural Features

FeatureDescription
Hydroxyl GroupLocated at the 5-position
Carboxylate MoietyPresent at the 3-position
Stereochemistry(3R,5R) configuration
SolubilityEnhanced by hydrochloride salt form

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of functional groups such as hydroxyl and carboxylate through specific chemical reactions.
  • Purification to obtain high yield and purity suitable for biological studies.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in relation to enzyme inhibition and receptor modulation.

The compound's mechanism of action is primarily linked to its ability to interact with specific biological targets, such as enzymes or receptors. The hydroxyl and carboxylate groups facilitate hydrogen bonding and electrostatic interactions, influencing target activity.

  • Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes involved in inflammatory processes, which could be relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases.
  • Receptor Modulation : Similar compounds have shown promise in modulating receptors associated with central nervous system disorders.

Case Study: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of piperidine derivatives similar to this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives:

Compound NameStructure FeaturesUnique Properties
Methyl (2S,4S)-4-hydroxyprolineHydroxyproline analogInvolved in collagen synthesis
Methyl (1S,2S)-2-amino-1-cyclopropanecarboxylateCyclopropane ringPotential use in peptide synthesis
Ethyl 5-hydroxypiperidine-3-carboxylateHydroxypiperidine structureInvestigated as enzyme inhibitors

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of methyl 5-hydroxypiperidine-3-carboxylate hydrochloride?

  • Methodology : Focus on esterification and salt formation steps. Use protecting groups (e.g., tert-butyldimethylsilyl) for the hydroxyl group to prevent side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Adjust pH during hydrochloride salt crystallization (optimal pH 3-4) to improve purity .
  • Key Parameters : Reaction temperature (40-60°C for esterification), solvent polarity (e.g., ethanol/water mixtures), and stoichiometry of HCl during salt formation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Core Methods :

  • NMR : ¹H/¹³C NMR to confirm esterification (δ ~3.7 ppm for methoxy group) and piperidine ring conformation.
  • HPLC : Use C18 columns with UV detection (λ = 210-230 nm) and mobile phases like acetonitrile/0.1% trifluoroacetic acid for purity assessment (>95%) .
  • Elemental Analysis : Verify chloride content (theoretical ~16.9%) to confirm hydrochloride stoichiometry .

Q. How does storage temperature impact the compound’s stability?

  • Stability Protocol : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or degradation of the hydroxyl moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., lactam formation) .

Advanced Research Questions

Q. How can tautomeric equilibria (enol-oxo) in related piperidine derivatives affect spectral data interpretation?

  • Resolution Strategy : Use dynamic NMR at variable temperatures (e.g., 25°C to -40°C) to detect tautomeric shifts. X-ray crystallography (via SHELXL ) can resolve tautomeric forms in solid-state structures. Compare computational models (DFT) with experimental data to validate tautomer ratios .
  • Case Study : For 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride, tautomerism leads to distinct ¹H NMR splitting patterns; analogous analysis applies here .

Q. What strategies resolve contradictions in purity assessments between HPLC and elemental analysis?

  • Root Cause : HPLC may underestimate inorganic impurities (e.g., residual HCl), while elemental analysis detects non-volatile residues. Combine techniques:

  • ICP-MS : Quantify trace metal catalysts.
  • Karl Fischer Titration : Measure water content (<1% w/w) to rule out hygroscopic interference .
    • Example : Discrepancies in CAS 1207194-49-7 purity were resolved by cross-validating HPLC (98%) with chloride titration (99.2% HCl content) .

Q. How can impurity profiling during scale-up be systematically addressed?

  • Workflow :

Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions to identify potential impurities (e.g., de-esterified products).

LC-HRMS : Characterize degradation products (e.g., m/z 209.67 for the free base).

Reference Standards : Use pharmacopeial guidelines (e.g., BP/EP) to quantify impurities like unreacted 5-hydroxypiperidine-3-carboxylic acid (<0.1%) .

Q. What computational models predict the compound’s solubility and bioavailability?

  • Approach :

  • LogP Calculation : Use Molinspiration or SwissADME to estimate partition coefficients (predicted LogP = -0.3 for methyl ester vs. -1.5 for free acid).
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes to assess passive diffusion potential .

Safety and Compliance

Q. What safety protocols are essential for handling this hydrochloride salt?

  • PPE : Nitrile gloves, EN 166-certified goggles, and lab coats. Avoid inhalation of aerosols; use fume hoods during weighing .
  • Spill Management : Neutralize with sodium bicarbonate, collect waste in sealed containers, and dispose via licensed hazardous waste facilities .

Q. How should researchers mitigate risks associated with hygroscopicity?

  • Preventive Measures : Store desiccated at -20°C with silica gel packs. Use anhydrous solvents (e.g., THF) for reactions to avoid hydrolysis .

Data Sources

  • Structural Analysis : SHELX crystallography , NMR .
  • Purity/Stability : HPLC , elemental analysis .
  • Safety : OSHA/EC guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
Reactant of Route 2
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.